1-Methyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-3-carboxamide
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Overview
Description
1-Methyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Methyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-3-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For industrial production, the reaction conditions are optimized to achieve high yields and purity. Common reagents include methanesulfonic acid and methanol, with the reaction being carried out under reflux .
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-2-oxo-N-phenyl-2,3-dihydro-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
What sets this compound apart is its unique combination of structural features and biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
32866-51-6 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-phenyl-3H-indole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O2/c1-18-13-10-6-5-9-12(13)14(16(18)20)15(19)17-11-7-3-2-4-8-11/h2-10,14H,1H3,(H,17,19) |
InChI Key |
YSWIKZFIFHWDCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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